Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate
Overview
Description
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.
Attachment of the Dimethoxyphenyl Group:
Formation of the Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or piperazine rings.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated ring structure.
Scientific Research Applications
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or receptor binding due to its structural features.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the dimethoxyphenyl group but lacks the oxazole and piperazine rings.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound contains a piperazine ring and a dimethoxyphenyl group but differs in its overall structure.
Uniqueness
Ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate is unique due to its combination of structural features, including the oxazole ring, piperazine ring, and dimethoxyphenyl group
Properties
IUPAC Name |
ethyl 4-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-4-27-19(24)22-9-7-21(8-10-22)18(23)17-12-14(20-28-17)13-5-6-15(25-2)16(11-13)26-3/h5-6,11,17H,4,7-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMLQSYQVBTXRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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